

Analytical methods for the quantification of Cyclooctanamine

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Compound of Interest

Compound Name: Cyclooctanamine

Cat. No.: B1218968

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Application Notes: Quantitative Analysis of Cyclooctanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanamine is a primary aliphatic amine that finds application as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and reliable quantification of **Cyclooctanamine** is crucial for process monitoring, quality control of raw materials and final products, and pharmacokinetic studies. Due to its polar nature and potential for poor chromatographic performance, direct analysis can be challenging. These application notes provide detailed protocols for the quantification of **Cyclooctanamine** using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Method 1: Quantification of Cyclooctanamine by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For primary amines like

Cyclooctanamine, a derivatization step is typically employed to increase volatility and improve peak shape. In this method, Trifluoroacetic Anhydride (TFAA) is used as the derivatizing agent.

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for the quantification of **Cyclooctanamine** following derivatization with TFAA.

Parameter	Result
Linearity (r^2)	> 0.998
Linear Range	0.1 - 50 µg/mL
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Accuracy (% Recovery)	97.5% - 103.2%
Precision (% RSD)	< 5%

Experimental Protocol

1. Materials and Reagents

- **Cyclooctanamine** standard
- Trifluoroacetic Anhydride (TFAA)
- Ethyl acetate (GC grade)
- Methanol (HPLC grade)
- Deionized water
- Nitrogen gas, high purity

2. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Cyclooctanamine** and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
- Sample Preparation: Dissolve the sample containing **Cyclooctanamine** in ethyl acetate to achieve a concentration within the linear range.

3. Derivatization Procedure

- To 100 µL of the standard or sample solution in a GC vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).
- Cap the vial and vortex for 1 minute.
- Heat the vial at 60°C for 30 minutes.
- Cool the vial to room temperature.
- Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

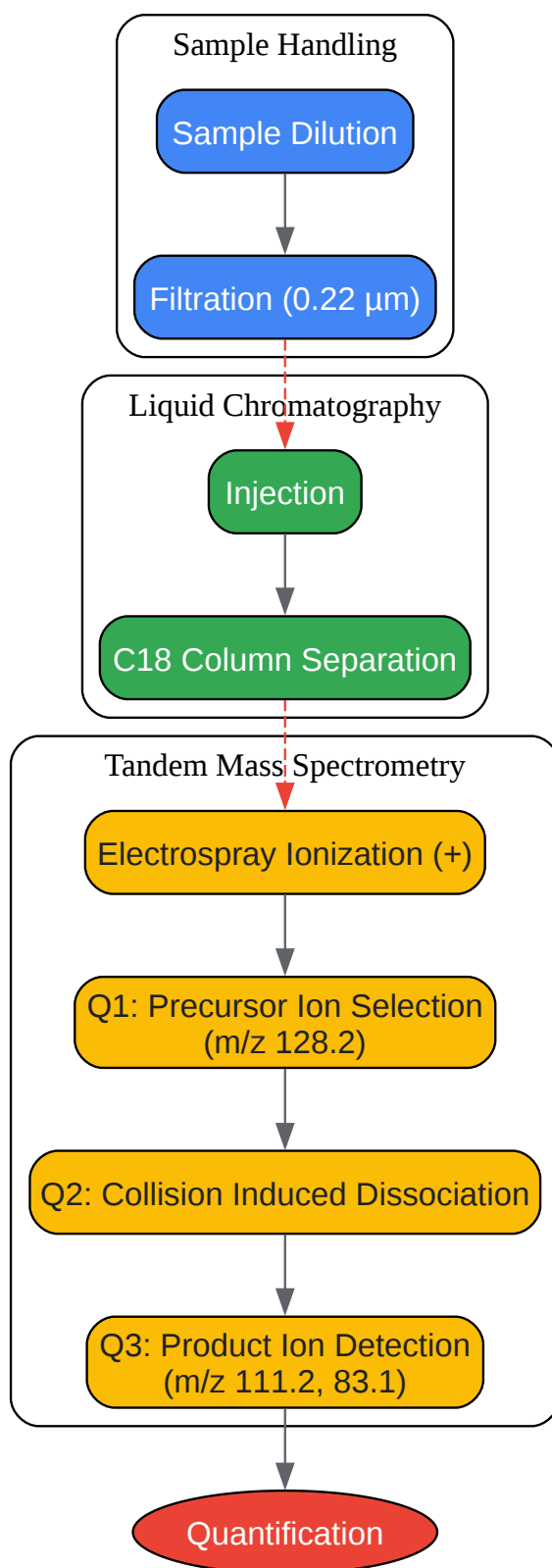
4. GC-MS Conditions

- Gas Chromatograph: Agilent 7890B GC System or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (Splitless mode)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute

- Ramp: 15°C/min to 280°C
- Hold at 280°C for 5 minutes
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Quantifier ion: m/z 110
 - Qualifier ions: m/z 67, 152

Experimental Workflow: GC-MS with Derivatization





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